Trichloro(pentamethylcyclopentadienyl)titanium(IV)

Catalog No.
S1508346
CAS No.
12129-06-5
M.F
C10H20Cl3Ti
M. Wt
294.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(pentamethylcyclopentadienyl)titanium(IV)

CAS Number

12129-06-5

Product Name

Trichloro(pentamethylcyclopentadienyl)titanium(IV)

IUPAC Name

1,2,3,4,5-pentamethylcyclopentane;trichlorotitanium

Molecular Formula

C10H20Cl3Ti

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C10H20.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H;/q;;;;+3/p-3

InChI Key

OWKYSKHJGRHJCM-UHFFFAOYSA-K

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl

Canonical SMILES

CC1C(C(C(C1C)C)C)C.Cl[Ti](Cl)Cl

Synthesis and Characterization:

Trichloro(pentamethylcyclopentadienyl)titanium(IV), also known as CpTiCl₃, is a well-characterized organometallic compound. It is typically synthesized by the reaction of titanium tetrachloride (TiCl₄) with pentamethylcyclopentadiene (CpH) in an inert atmosphere. []

The structure of CpTiCl₃ has been determined by X-ray crystallography, revealing a distorted trigonal bipyramidal geometry around the central titanium atom. Three chloride ligands occupy the equatorial positions, while the Cp ring occupies one of the axial positions. The remaining axial position is vacant, allowing Cp*TiCl₃ to act as a Lewis acid. []

Catalysis:

Cp*TiCl₃ is a versatile catalyst used in various organic reactions. Here are some notable examples:

  • Olefin polymerization: Cp*TiCl₃ is a Ziegler-Natta catalyst, capable of polymerizing olefins (alkenes) to form various types of polyolefins, which are widely used in the plastics industry. []
  • Dimerization: Cp*TiCl₃ can catalyze the dimerization of alkenes, forming dimers with specific carbon-carbon double bond configurations. []
  • Hydrosilylation: Cp*TiCl₃ can catalyze the reaction between alkenes and hydrosilanes (Si-H compounds), resulting in the formation of silylated products. []

The catalytic activity of CpTiCl₃ can be tuned by modifying the electronic properties of the Cp ring through the introduction of different substituents. Additionally, Cp*TiCl₃ can be used as a precursor for the preparation of other well-defined titanium catalysts by reacting it with various co-catalysts or cocatalysts and substrates.

Other Applications:

Beyond catalysis, Cp*TiCl₃ finds applications in other areas of scientific research:

  • Chemical vapor deposition (CVD): Cp*TiCl₃ can be used as a precursor for the deposition of titanium thin films, which are valuable for various electronic and microfluidic devices.
  • Material science: Cp*TiCl₃ serves as a starting material for the synthesis of novel titanium-based materials with potential applications in catalysis, energy storage, and biomedicine.

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is an organotitanium compound with the chemical formula C₁₀H₁₅Cl₃Ti. This compound is characterized by its unique pentamethylcyclopentadienyl ligand, which contributes to its distinct chemical properties and reactivity. It appears as a solid and exhibits thermal stability, making it suitable for various applications, particularly in catalysis and materials science . The compound is known for its high insolubility in many solvents, which can influence its behavior in

, particularly as a catalyst in organic synthesis. Its reactivity is often attributed to the presence of the titanium center, which can coordinate with various substrates. The compound has been shown to facilitate polymerization reactions, especially with alkenes, when combined with organoaluminium compounds . Additionally, it can act as a precursor for other titanium-based compounds through hydrolysis or reaction with different ligands.

The synthesis of trichloro(pentamethylcyclopentadienyl)titanium(IV) typically involves the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride. This method allows for the formation of the desired compound in a controlled environment, ensuring the stability of the resulting product . Alternative synthesis routes may include variations in reaction conditions or the use of different titanium sources, but these methods are less commonly reported.

Trichloro(pentamethylcyclopentadienyl)titanium(IV) has several notable applications:

  • Catalysis: It serves as a catalyst in various organic transformations, particularly in polymerization processes.
  • Materials Science: The compound's thermal stability makes it suitable for use in high-performance materials and coatings.
  • Synthesis of Titanium Compounds: It acts as an intermediate in producing other organotitanium complexes and materials .

Studies examining the interactions of trichloro(pentamethylcyclopentadienyl)titanium(IV) with other chemical species are essential for understanding its reactivity and potential applications. Research has shown that this compound can interact with various ligands and reactants, influencing its catalytic efficiency and selectivity . Investigating these interactions can provide insights into optimizing its use in synthetic chemistry.

Several compounds exhibit similarities to trichloro(pentamethylcyclopentadienyl)titanium(IV), particularly in their structure and reactivity. Here are some notable examples:

Compound NameFormulaUnique Features
(Cyclopentadienyl)titanium(IV) chlorideC₅H₅Cl₄TiSimpler cyclopentadienyl ligand; more soluble
(Trimethylsilyl)(pentamethylcyclopentadienyl)titanium(IV)C₁₀H₁₅ClTiSi₃Incorporates silyl groups; different reactivity pattern
(Pentamethylcyclopentadienyl)titanium trichlorideC₁₀H₁₅Cl₃TiA close analogue; used similarly but may differ in solubility

Trichloro(pentamethylcyclopentadienyl)titanium(IV) stands out due to its unique ligand environment and thermal stability, making it particularly useful in specialized applications where other similar compounds may not perform as effectively. Its distinct properties allow it to serve specific roles in catalysis and material synthesis that are not easily replicated by other titanium compounds.

Exact Mass

293.010999 g/mol

Monoisotopic Mass

293.010999 g/mol

Heavy Atom Count

14

UNII

RM8V7EFM46

Dates

Modify: 2023-08-15

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